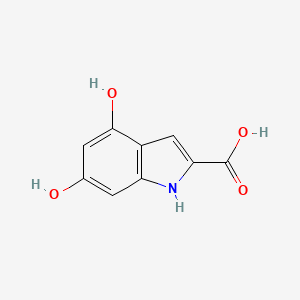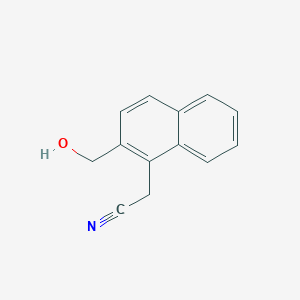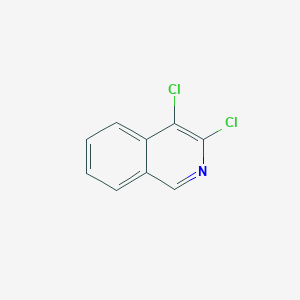
4,6-dihydroxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dihydroxy-1H-indole-2-carboxylic acid can be synthesized through the reaction of indole with phenol. The reaction involves the use of specific reagents and conditions to achieve the desired product . Another method involves the use of potassium hydrogencarbonate, sodium hydroxide, and potassium hexacyanoferrate (III) in water under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dihydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonic acid, ethyl acetate, and anhydrous sodium sulfate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxy-1H-indole-2-carboxylic acid has numerous scientific research applications, including:
Biology: The compound is a substrate for tyrosinase, an enzyme involved in melanin synthesis.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-dihydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tyrosinase, an enzyme responsible for melanin synthesis . The compound’s structure allows it to bind to the active site of tyrosinase, inhibiting its activity and affecting melanin production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,6-dihydroxy-1H-indole-2-carboxylic acid include other indole derivatives such as indole-2-carboxylic acid and indole-4-carboxylic acid .
Uniqueness
This compound is unique due to its specific hydroxyl and carboxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in various reactions and interact with specific molecular targets, making it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
4,6-dihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-1-6-5(8(12)2-4)3-7(10-6)9(13)14/h1-3,10-12H,(H,13,14) |
InChI-Schlüssel |
XTHOCVWYJAIEND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)



![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
